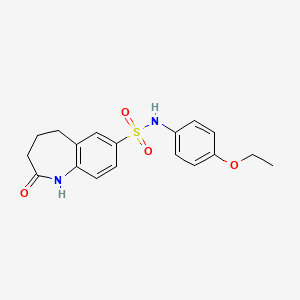![molecular formula C16H14N4O4 B12480377 3-hydroxy-4-(3-nitrophenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12480377.png)
3-hydroxy-4-(3-nitrophenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-nitrophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a nitrophenyl group and a pyrazoloquinoline core makes this compound an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-nitrophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves multicomponent reactions (MCRs). These reactions are known for their efficiency in creating complex molecular structures in a single step. One common method involves the condensation of 4-chloroaniline, an aromatic aldehyde, and barbituric acid using low transition temperature mixtures as solvents . This green protocol is advantageous due to its simplicity, high yield, and environmentally friendly nature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow processes and optimization of reaction conditions can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
4-(3-nitrophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, amino derivatives, and other functionalized heterocycles .
Scientific Research Applications
4-(3-nitrophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of corrosion inhibitors for mild steel.
Mechanism of Action
The mechanism of action of 4-(3-nitrophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit specific enzymes or proteins involved in cell proliferation and survival . The compound’s antibacterial and antifungal activities are likely due to its interference with microbial cell wall synthesis or function .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidine: Known for its antibacterial and antifungal properties.
Pyrazolo[3,4-d]pyrimidine: Exhibits similar biological activities and is used in medicinal chemistry.
Pyrimido[4,5-b]quinoline: Shares structural similarities and is investigated for its anticancer properties.
Uniqueness
4-(3-nitrophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione stands out due to its unique combination of a nitrophenyl group and a pyrazoloquinoline core
Properties
Molecular Formula |
C16H14N4O4 |
|---|---|
Molecular Weight |
326.31 g/mol |
IUPAC Name |
4-(3-nitrophenyl)-2,4,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C16H14N4O4/c21-11-6-2-5-10-13(11)12(14-15(17-10)18-19-16(14)22)8-3-1-4-9(7-8)20(23)24/h1,3-4,7,12H,2,5-6H2,(H3,17,18,19,22) |
InChI Key |
CKFURAYIPJFGTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)NNC3=O)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-4,6-dimethyl-N-propylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12480298.png)
![ethyl 2-(morpholin-4-yl)-5-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12480302.png)
![5-methyl-N-[4-(phenylcarbonyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B12480306.png)
![Azepan-1-yl{2-methoxy-5-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}methanone](/img/structure/B12480317.png)
![2-(2-methylphenoxy)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B12480327.png)

![1-(4-Benzenesulfonyl-piperazin-1-yl)-3-[1,2,4]triazol-1-yl-butan-1-one](/img/structure/B12480334.png)
![1-(4-fluorophenyl)-N-[3-methoxy-4-(2-phenylethoxy)benzyl]methanamine](/img/structure/B12480347.png)
![N-[(3-methoxy-2-propoxyphenyl)methylidene]hydroxylamine](/img/structure/B12480352.png)
![2-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxyphenyl}quinazolin-4(3H)-one](/img/structure/B12480363.png)
![3-methyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12480368.png)

![1-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12480371.png)
![Methyl 5-{[(2-methoxy-3-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12480376.png)
